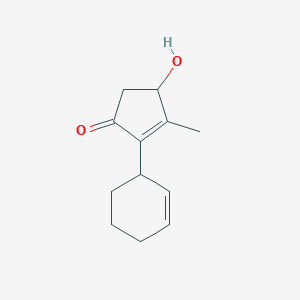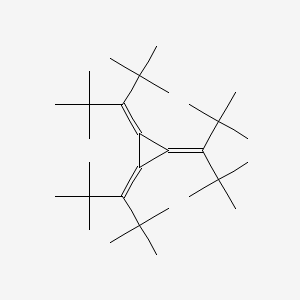
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane is a chemical compound known for its unique structure and properties It is characterized by the presence of three 2,2,4,4-tetramethylpentan-3-ylidene groups attached to a central cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with suitable reagents to form the desired product. One common method includes the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学研究应用
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. These interactions can lead to various biological effects, depending on the context and specific targets involved.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethylpentan-3-one: A related compound with a similar structure but lacking the cyclopropane ring.
2,2,4,4-Tetramethyl-3-pentanol: An alcohol derivative with similar substituents but different functional groups.
Hexamethylacetone: Another structurally related compound with different chemical properties.
Uniqueness
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties
属性
CAS 编号 |
62546-12-7 |
|---|---|
分子式 |
C30H54 |
分子量 |
414.7 g/mol |
IUPAC 名称 |
1,2,3-tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane |
InChI |
InChI=1S/C30H54/c1-25(2,3)22(26(4,5)6)19-20(23(27(7,8)9)28(10,11)12)21(19)24(29(13,14)15)30(16,17)18/h1-18H3 |
InChI 键 |
WHGQGZBOBKKJNC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=C1C(=C(C(C)(C)C)C(C)(C)C)C1=C(C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


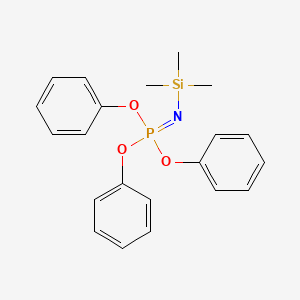
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
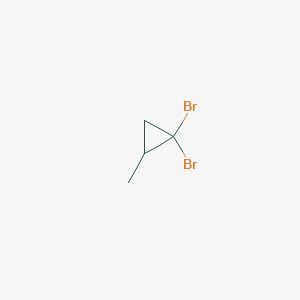
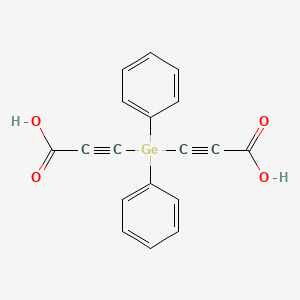
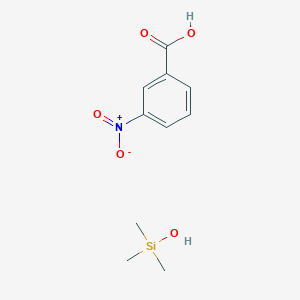
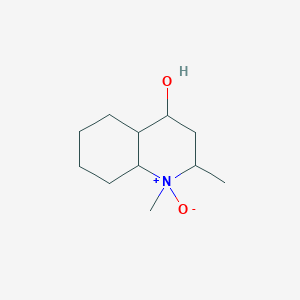
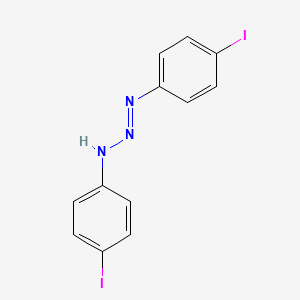
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
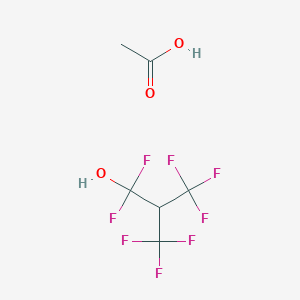

![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
